molecular formula C22H19ClN4O5S B10888737 3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10888737
M. Wt: 486.9 g/mol
InChI Key: RSFOBZDPQVBPPD-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-N~4~-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-(2-CHLOROPHENYL)-N~4~-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves multiple steps, typically starting with the preparation of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by Cu (I) or Ru (II) catalysts . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted isoxazoles and oxazoles .

Scientific Research Applications

3-(2-CHLOROPHENYL)-N~4~-(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with various biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites .

Properties

Molecular Formula

C22H19ClN4O5S

Molecular Weight

486.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H19ClN4O5S/c1-12-13(2)25-32-22(12)27-33(29,30)16-10-8-15(9-11-16)24-21(28)19-14(3)31-26-20(19)17-6-4-5-7-18(17)23/h4-11,27H,1-3H3,(H,24,28)

InChI Key

RSFOBZDPQVBPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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